Apiin

Descripción general

Descripción

Apiin es un flavonoide natural, específicamente un diglicósido de la flavona apigenina. Se encuentra en varias plantas, incluyendo el perejil, el apio y las hojas de plátano . El compuesto es conocido por sus posibles beneficios para la salud, incluyendo propiedades antiinflamatorias y antioxidantes.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El apiin se puede sintetizar mediante la glicosilación de la apigenina. El proceso implica la reacción de la apigenina con un donante de glicósidos, como un derivado de azúcar, en condiciones ácidas o enzimáticas. La reacción normalmente requiere un catalizador, como un ácido de Lewis, para facilitar la formación del enlace glucosídico.

Métodos de producción industrial

La producción industrial de this compound a menudo implica la extracción de fuentes naturales como el perejil y el apio. El proceso incluye:

Cosecha: Recopilación del material vegetal.

Extracción: Utilizando solventes como etanol o metanol para extraer los flavonoides.

Purificación: Empleo de técnicas como la cromatografía en columna para aislar el this compound de otros compuestos.

Análisis De Reacciones Químicas

Biosynthetic Pathways and Enzymatic Reactions

Apiin is synthesized via two sequential glycosylation steps catalyzed by uridine diphosphate (UDP)-dependent glycosyltransferases (UGTs):

Key Enzymes and Reactions:

-

Glucosyltransferase (GlcT) :

-

Apiosyltransferase (ApiT) :

-

Transfers apiose from UDP-β-D-apiose to the 2′-hydroxyl of the glucose moiety, forming the β-(1→2) apiosyl-glucoside linkage .

-

Celery ApiT (UGT94AX1/AgApiT) shows strict specificity for UDP-apiose (Kₘ = 8.6 μM) and moderate specificity for acceptor substrates like apigenin 7-O-glucoside (Kₘ = 15 μM) .

-

Kinetic Parameters of AgApiT :

| Substrate | Kₘ (μM) | k<sub>cat</sub> (×10⁻³ s⁻¹) | k<sub>cat</sub>/Kₘ (M⁻¹ s⁻¹) |

|---|---|---|---|

| UDP-apiose | 8.6 ± 0.6 | 0.65 ± 0.01 | 76 ± 6 |

| Apigenin 7-O-glucoside | 15 ± 3 | 0.88 ± 0.05 | 58 ± 15 |

Mutagenesis studies identified residues critical for UDP-apiose recognition:

-

Ile139 : Substitution to valine reduced activity by 70% (Kₘ for UDP-apiose increased to 17 μM) .

-

Leu356 : Mutation to glutamine increased Kₘ for UDP-apiose to 390 μM, indicating its role in substrate binding .

Structural Reactivity and Functionalization

This compound’s apiosyl-glucoside disaccharide confers unique physicochemical properties:

Glycosidic Bond Hydrolysis:

-

Acidic or enzymatic hydrolysis cleaves the β-(1→2) linkage, yielding apigenin 7-O-glucoside and apiose .

-

β-Glucosidases : Specific enzymes from gut microbiota or plants may sequentially hydrolyze the glucoside and apioside bonds .

Functional Modifications:

-

Acylation : this compound’s hydroxyl groups can undergo esterification with acetyl or malonyl groups, altering solubility and bioactivity .

-

Oxidation : The apiosyl moiety’s hydroxymethyl group is susceptible to oxidation, forming uronic acid derivatives .

Substrate Scope of AgApiT :

| Acceptor Substrate | Relative Activity (%) |

|---|---|

| Apigenin 7-O-glucoside | 100 |

| Luteolin 7-O-glucoside | 68 |

| Chrysoeriol 7-O-glucoside | 45 |

Ecological and Pharmacological Implications

Aplicaciones Científicas De Investigación

Therapeutic Properties of Apiin

This compound exhibits a range of biological activities that make it a candidate for therapeutic applications:

- Antioxidant Activity : this compound has demonstrated significant antioxidant properties, which can help mitigate oxidative stress in biological systems. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

- Anti-inflammatory Effects : Research indicates that this compound can inhibit the expression of inducible nitric oxide synthase (iNOS) and reduce nitrite production in inflammatory conditions. This suggests its potential use in treating inflammatory diseases .

- Antimicrobial Properties : this compound has shown antibacterial activity against certain pathogens, making it a potential candidate for developing natural antimicrobial agents .

- Cancer Prevention : Studies have indicated that flavonoids like this compound may play a role in cancer prevention by interfering with multiple signaling pathways involved in cell proliferation and apoptosis .

Biosynthesis of this compound

Understanding the biosynthesis of this compound is essential for enhancing its production and application:

- Genetic Studies : Recent research has identified the gene responsible for apiosyltransferase, an enzyme critical in the final step of this compound synthesis. This advancement paves the way for biotechnological approaches to produce this compound in microbial systems such as Escherichia coli .

- Biotechnological Applications : The efficient production of this compound through genetic engineering can facilitate large-scale synthesis for pharmaceutical and industrial applications. The identification of key biosynthetic genes allows researchers to manipulate plant systems or microbial platforms to enhance this compound yield .

Industrial Applications

The unique properties of this compound open avenues for its use in various industries:

- Food Industry : Due to its antioxidant properties, this compound can be used as a natural preservative or functional ingredient in food products to enhance shelf life and nutritional value.

- Pharmaceuticals : this compound's therapeutic potential positions it as a candidate for drug development, particularly in formulations targeting inflammation and oxidative stress-related diseases.

- Agriculture : As a natural compound with antimicrobial properties, this compound could be explored as a biopesticide or growth enhancer in sustainable agriculture practices.

Table 1: Summary of Research Findings on this compound

Mecanismo De Acción

El apiin ejerce sus efectos principalmente a través de su interacción con varios objetivos y vías moleculares. Inhibe la producción de óxido nítrico al disminuir la expresión de la sintetasa de óxido nítrico inducible (iNOS) en macrófagos activados . Esta acción reduce la inflamación y el estrés oxidativo. Además, el this compound puede modular las vías de señalización involucradas en la proliferación celular y la apoptosis, contribuyendo a sus propiedades anticancerígenas.

Comparación Con Compuestos Similares

Compuestos similares

Apigenina: La forma aglicona del apiin, conocida por sus propiedades antiinflamatorias y anticancerígenas.

Luteolina: Otro flavonoide con efectos antioxidantes y antiinflamatorios similares.

Quercetina: Un flavonoide con fuertes propiedades antioxidantes y posibles beneficios para la salud.

Unicidad del this compound

La singularidad del this compound radica en su estructura glucosídica, que mejora su solubilidad y biodisponibilidad en comparación con su forma aglicona, la apigenina. Esta diferencia estructural permite que el this compound tenga propiedades farmacocinéticas distintas y potencialmente diferentes actividades biológicas.

Si tiene más preguntas o necesita más detalles, no dude en preguntar!

Propiedades

Número CAS |

26544-34-3 |

|---|---|

Fórmula molecular |

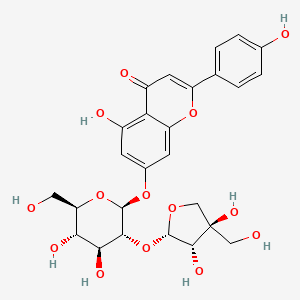

C26H28O14 |

Peso molecular |

564.5 g/mol |

Nombre IUPAC |

7-[(2S,3R,4S,5S,6R)-3-[(2S,3S,4S)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)chromen-4-one |

InChI |

InChI=1S/C26H28O14/c27-8-18-20(32)21(33)22(40-25-23(34)26(35,9-28)10-36-25)24(39-18)37-13-5-14(30)19-15(31)7-16(38-17(19)6-13)11-1-3-12(29)4-2-11/h1-7,18,20-25,27-30,32-35H,8-10H2/t18-,20-,21+,22-,23-,24-,25+,26+/m1/s1 |

Clave InChI |

NTDLXWMIWOECHG-QJEUQVISSA-N |

SMILES |

C1C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)CO)O)O)O)(CO)O |

SMILES isomérico |

C1[C@]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)CO)O)O)O)(CO)O |

SMILES canónico |

C1C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)CO)O)O)O)(CO)O |

Apariencia |

Solid powder |

melting_point |

236 - 237 °C |

Key on ui other cas no. |

26544-34-3 |

Descripción física |

Solid |

Pictogramas |

Irritant |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

6''-acetylapiin apiin |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.